(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-22(2)30(25,26)16-8-5-14(6-9-16)19(24)21-20-23(11-12-27-3)17-10-7-15(28-4)13-18(17)29-20/h5-10,13H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZKCNYIKXJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure suggests various mechanisms of action, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 354.47 g/mol
Structural Features
- Sulfamoyl Group : Imparts potential antibacterial properties.
- Methoxy Substituents : May enhance lipophilicity and bioavailability.
- Thiazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfamoyl group is particularly noted for its role in inhibiting bacterial growth by interfering with folate synthesis.
Anticancer Potential
Compounds containing thiazole rings have been studied for their anticancer activities. In vitro studies suggest that the presence of the methoxy groups may enhance the compound's ability to induce apoptosis in cancer cells.
Analgesic Effects
Preliminary studies on related compounds have shown promise in pain relief, suggesting that this compound may also possess analgesic properties. The mechanism might involve modulation of neurotransmitter pathways, similar to known analgesics.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating thiazole derivatives, it was found that compounds similar to the target compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of the thiazole ring in enhancing cytotoxicity.
Case Study: Antimicrobial Efficacy
A comparative study on sulfamoyl derivatives demonstrated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the target compound could be further investigated for its potential as an antibiotic.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to benzothiazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger . The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Potential
Benzothiazole derivatives are also being investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.
Therapeutic Applications
- Antimicrobial Agents : Given its potential antibacterial and antifungal activities, (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide could serve as a lead compound for developing new antimicrobial therapies.
- Anticancer Drugs : The anticancer activity observed in related compounds suggests that this compound may be explored further in cancer treatment protocols.
- Anti-inflammatory Agents : Some benzothiazole derivatives have shown promise in reducing inflammation, indicating that this compound might also possess anti-inflammatory properties worth investigating .
Case Studies
Several studies have documented the synthesis and evaluation of benzothiazole derivatives, highlighting their biological activities:
- Study on Antimicrobial Activity : A study synthesized various benzothiazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains using disc diffusion methods. Results indicated promising activity at low concentrations .
- Anticancer Evaluation : Another research effort focused on synthesizing a series of benzothiazole-based compounds and testing them against human cancer cell lines. Results showed that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .
Q & A
Q. Key Characterization Tools :
| Technique | Application | Example Data (Hypothetical) |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and Z-configuration | δ 7.8–8.2 ppm (aromatic H) |
| HRMS | Verify molecular weight and purity | [M+H]⁺ calc. 512.15, obs. 512.14 |
| IR Spectroscopy | Identify sulfonamide (SO₂) and amide (C=O) | 1670 cm⁻¹ (C=O stretch) |
Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound?
Answer:
- Parameter Screening : Use fractional factorial designs to evaluate critical variables (e.g., temperature, solvent polarity, base strength). For instance, acetonitrile (CH₃CN) may favor polar intermediates, while DMF accelerates coupling .
- Response Surface Modeling : Optimize molar ratios (e.g., benzamide:benzothiazole derivative) to minimize byproducts. A 1:1.2 ratio often balances stoichiometry and excess reagent removal .
- Case Study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce reaction times by 40% compared to batch methods .
Basic: What spectroscopic and analytical techniques are critical for structural validation?
Answer:
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at δ 3.3–3.8 ppm, benzothiazole protons at δ 6.9–7.5 ppm) .
- X-ray Crystallography : Resolve Z-configuration unambiguously, as demonstrated for analogous benzothiazolylidene compounds .
- High-Resolution Mass Spectrometry (HRMS) : Ensure mass accuracy within 2 ppm deviation for molecular formula confirmation .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Trifluoromethyl vs. Methoxy : Replace methoxy with trifluoromethyl to enhance lipophilicity (logP increase by ~1.5) and metabolic stability, as seen in related benzamide derivatives .
- Dimethylsulfamoyl Role : Compare sulfamoyl with carboxamide groups to assess hydrogen-bonding interactions with target enzymes (e.g., kinase inhibition assays) .
- Biological Testing : Screen modified analogs against cancer cell lines (e.g., IC₅₀ values) to correlate substituent effects with potency .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Purity Thresholds : Ensure compound purity >95% (HPLC) to exclude confounding effects from synthetic byproducts .
- Structural Confirmation : Re-validate stereochemistry (Z vs. E) via NOESY NMR or X-ray if conflicting bioactivity arises .
Advanced: What computational approaches predict binding interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the benzothiazolylidene moiety’s π-π stacking .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Simulate solvation effects (e.g., DMSO vs. aqueous buffer) to predict aggregation or stability issues .
Basic: What are the solubility challenges, and how can formulation improve bioavailability?
Answer:
- Solubility Profile : Likely low aqueous solubility due to lipophilic benzothiazole and sulfamoyl groups.
- Formulation Strategies :
Advanced: How can researchers troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for metal-assisted coupling if traditional methods fail .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed amides) and adjust protecting groups (e.g., tert-butyl esters) .
- Temperature Optimization : Lower reaction temperatures (e.g., 0–5°C) may suppress side reactions during imine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
